N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of related complex molecules often involves multiple steps, including the use of specific reagents and conditions to achieve the desired product. For example, synthetic approaches towards similar compounds have demonstrated the importance of selecting appropriate solvents, catalysts, and reaction conditions to obtain high yields and selectivity. The use of X-ray diffraction and DFT calculations further aids in understanding the structural aspects of these molecules (Demir et al., 2015).
Molecular Structure Analysis
The molecular structure of complex organic molecules can be elucidated using techniques such as X-ray crystallography, IR spectroscopy, and quantum chemical computations. These methods provide insights into the geometric parameters, electronic properties, and molecular electrostatic potential, crucial for understanding the chemical behavior and reactivity of the molecule (Demir et al., 2015).
Chemical Reactions and Properties
The reactivity of such a molecule can be influenced by its functional groups and structural features. Studies on similar compounds have shown that variations in substituents can significantly affect the molecule's chemical reactions, such as tautomerism and alkylation, providing pathways to derive various analogs with potentially different biological or physical properties (Roggen & Gundersen, 2008).
Scientific Research Applications
Probing Adenylyl Cyclases with Fluorescent ATP Analog
A study conducted by Emmrich et al. (2010) developed a hydrolytically stable, fluorescent-labeled ATP analog for investigating the binding site and function of adenylyl cyclases. This compound is synthesized as a chemically and metabolically stable analog of ATP substituted with a fluorescent methylanthranoyl (MANT) residue, demonstrating its utility in studying interactions with Bacillus anthracis edema factor (EF) AC exotoxin Emmrich, T., El-Tayeb, A., Taha, H., Seifert, R., Müller, C., & Link, A. (2010). Synthesis of a hydrolytically stable, fluorescent-labeled ATP analog as a tool for probing adenylyl cyclases. Bioorganic & Medicinal Chemistry Letters, 20(1), 232-235.
Oxamide Derivatives: Hydrogen Bonding Insights
Research by Martínez-Martínez et al. (1993) explored the structure and conformation of oxamide derivatives using NMR spectroscopy. This study revealed that the dicarbonylic group in these compounds has a trans geometry, stabilized by intramolecular hydrogen bonding, and that they possess a C2 axis, providing valuable insights into the conformational behavior of such systems Martínez-Martínez, F., Ariza-Castolo, A., Tlahuext, H., Tlahuextl, M., & Contreras, R. (1993). 1H, 13C, 15N, 2D and variable temperature NMR study of the role of hydrogen bonding in the structure and conformation of oxamide derivatives. Journal of The Chemical Society-Perkin Transactions 1, 1481-1485.
Synthesis and Tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines
A study by Roggen and Gundersen (2008) focused on the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various 2-position substituents, observing significant variations in the amino/imino tautomer ratio. This research contributes to the understanding of tautomerism and its influence on chemical reactions and product formation Roggen, H., & Gundersen, L. (2008). Synthetic Studies Directed towards Agelasine Analogs -Synthesis, Tautomerism, and Alkylation of 2-Substituted N-Methoxy-9-methyl-9H-purin-6-amines. European Journal of Organic Chemistry, 2008, 5099-5106.
properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N5O7/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-22-31-33(45)34(49-3)38(51-31)44-24-42-32-35(40-23-41-36(32)44)43-37(46)25-10-6-4-7-11-25/h4-21,23-24,31,33-34,38,45H,22H2,1-3H3,(H,40,41,43,46)/t31-,33-,34-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARHDAQOZNKZCC-CJEGOSRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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